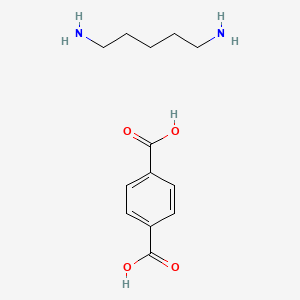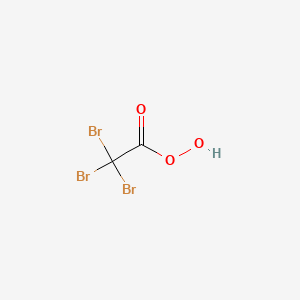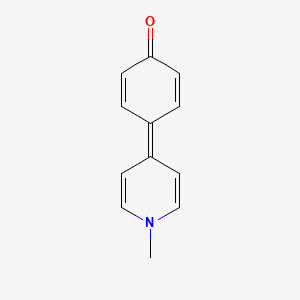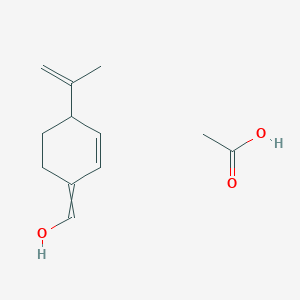
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.30100 g/mol . It is also known by its synonym, Cyclohexanemethanol,4-(1-methylethenyl)-,acetate . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-1-en-2-yl group and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol typically involves the reaction of cyclohexanemethanol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of cyclohexanemethanol and the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanemethanol derivatives.
Applications De Recherche Scientifique
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-prop-1-en-2-ylcyclohexyl)methanol: A structurally similar compound with a molecular formula of C10H18O.
Cyclohexanemethanol,4-(1-methylethenyl)-,acetate: Another similar compound with slight variations in its chemical structure.
Uniqueness
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol is unique due to its specific ester linkage and the presence of both acetic acid and cyclohexene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
144077-18-9 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-8(2)10-5-3-9(7-11)4-6-10;1-2(3)4/h3,5,7,10-11H,1,4,6H2,2H3;1H3,(H,3,4) |
Clé InChI |
WAWMTMWRKWYEFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(=CO)C=C1.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




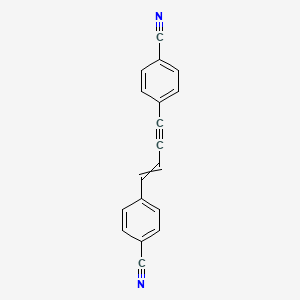
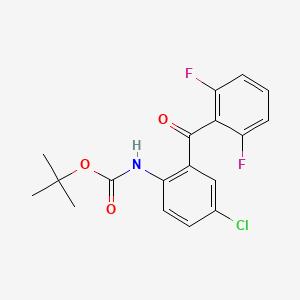
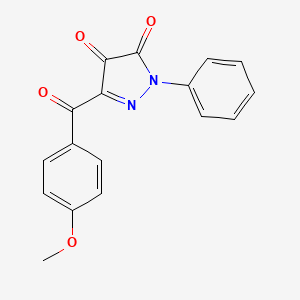
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
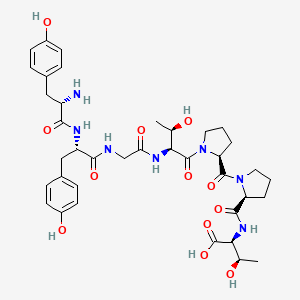
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
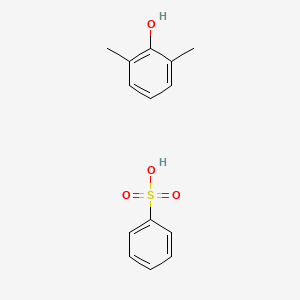
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
